molecular formula C18H30ClN3O4S B2706763 N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride CAS No. 1185027-99-9

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride

Cat. No.: B2706763
CAS No.: 1185027-99-9
M. Wt: 419.97
InChI Key: NLFYLFGRGWHWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivative is then further reacted with pivaloyl chloride to introduce the pivalamide group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride can be compared with other piperazine derivatives such as:

  • 4-nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
  • 4-(trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
  • 2-nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activities and chemical properties. The presence of the methoxyphenyl group in this compound distinguishes it from these similar compounds and contributes to its unique properties.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2,2-dimethylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S.ClH/c1-18(2,3)17(22)19-9-10-20-11-13-21(14-12-20)26(23,24)16-7-5-15(25-4)6-8-16;/h5-8H,9-14H2,1-4H3,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFYLFGRGWHWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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